Methyl 2-[4-(bromomethyl)phenyl]propanoate
Overview
Description
Methyl 2-[4-(bromomethyl)phenyl]propanoate is an organic compound with the molecular formula C11H13BrO2. It is a derivative of propanoic acid and contains a bromomethyl group attached to a phenyl ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-[4-(bromomethyl)phenyl]propanoate can be synthesized through a multi-step process:
Starting Material: The synthesis begins with the reaction of styrene and bromomethane to form 2-(4-bromomethyl)phenylpropane.
Formation of the Ester: The intermediate 2-(4-bromomethyl)phenylpropane is then reacted with a base, such as sodium hydroxide, to form 2-(4-bromomethyl)phenylpropanoic acid. This acid is subsequently esterified with methanol to yield this compound[][3].
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production[3][3].
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(bromomethyl)phenyl]propanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the ester group can yield alcohols or other reduced products
Common Reagents and Conditions
Substitution: Common reagents include amines, thiols, and other nucleophiles. Typical conditions involve the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions
Major Products
Substitution: Formation of new compounds with substituted functional groups.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes
Scientific Research Applications
Methyl 2-[4-(bromomethyl)phenyl]propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential use in drug development and as an intermediate in the synthesis of therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 2-[4-(bromomethyl)phenyl]propanoate involves its reactivity due to the presence of the bromomethyl group. This group can undergo nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[4-(chloromethyl)phenyl]propanoate: Similar structure but with a chloromethyl group instead of a bromomethyl group.
Methyl 2-[4-(iodomethyl)phenyl]propanoate: Contains an iodomethyl group, offering different reactivity and applications.
Methyl 2-[4-(methyl)phenyl]propanoate: Lacks the halogen group, resulting in different chemical properties
Uniqueness
Methyl 2-[4-(bromomethyl)phenyl]propanoate is unique due to the presence of the bromomethyl group, which provides specific reactivity patterns and makes it a valuable intermediate in various chemical syntheses. Its bromine atom allows for selective substitution reactions, making it distinct from its chloro- and iodo- counterparts .
Properties
IUPAC Name |
methyl 2-[4-(bromomethyl)phenyl]propanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-8(11(13)14-2)10-5-3-9(7-12)4-6-10/h3-6,8H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFCILAOEGBINA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)CBr)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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